molecular formula C6H6O2S B186584 3-Thiopheneacetic acid CAS No. 6964-21-2

3-Thiopheneacetic acid

Cat. No. B186584
CAS RN: 6964-21-2
M. Wt: 142.18 g/mol
InChI Key: RCNOGGGBSSVMAS-UHFFFAOYSA-N
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Description

3-Thiopheneacetic acid is an organosulfur compound with the formula HO2CCH2C4H3S. It is a white solid . It is one of two isomers of thiophene acetic acid, the other being thiophene-2-acetic acid . It has a molecular weight of 142.18 g/mol .


Synthesis Analysis

3-Thiopheneacetic acid acts as a monocarboxylate ligand and forms oxo-carboxylate bridged digadolinium (III) complexes . Electrochemical oxidation of 3-thiopheneacetic acid in dry acetonitrile leads to the formation of a conducting polymeric film of poly (3-thiopheneacetic acid) .


Molecular Structure Analysis

The molecular structure of 3-Thiopheneacetic acid has been studied using various techniques. Theoretical calculations at the G3 level were performed, and a study on molecular and electronic structure of the compounds has been carried out .


Chemical Reactions Analysis

3-Thiopheneacetic acid undergoes several chemical reactions. It acts as a monocarboxylate ligand and forms oxo-carboxylate bridged digadolinium (III) complexes . Electrochemical oxidation of 3-thiopheneacetic acid in dry acetonitrile leads to the formation of a conducting polymeric film of poly (3-thiopheneacetic acid) .


Physical And Chemical Properties Analysis

3-Thiopheneacetic acid is a white solid . It has a molecular weight of 142.18 g/mol . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Biosensor Development

  • Scientific Field : Biosensor Development .
  • Summary of the Application : 3-Thiopheneacetic acid (3TAA) is used in the development of biosensors. Specifically, it is used in the polymerization of a conductive electrotextile, which is a nonwoven polypropylene fiber platform coated in a conductive, functionalized copolymer of polypyrrole and 3TAA .
  • Methods of Application : The inclusion of 3TAA in the polymerization process of the electrotextile provides the necessary functional group sites for the binding of biorecognition elements necessary to a biosensor design, such as antibodies . The concentration of 3TAA used in the polymerization process affects the physical characteristics of the coating, resistivity of the sample, and availability of binding sites .
  • Results or Outcomes : The addition of 3TAA to the polymerization process resulted in an increase in the size of the polypyrrole coating, as well as the material resistivity and available binding sites for biorecognition elements . A polymer coated membrane sample containing a concentration within the range of 10–50 mg/mL of 3TAA was selected as the best for future biosensor work .

Synthesis of Gold Nanoparticles

  • Scientific Field : Nanotechnology .
  • Summary of the Application : 3-Thiopheneacetic acid is used in the synthesis of gold nanoparticles .
  • Methods of Application : 3-Thiopheneacetic acid is used in a one-step, size control synthesis of gold nanoparticles. It is also used in the preparation of gold nanoparticles capped with 3-thiopheneacetic acid (3-TAA) via borohydride reduction .

Conjugated Polyelectrolytes

  • Scientific Field : Polymer Chemistry .
  • Summary of the Application : 3-Thiopheneacetic acid is used in the synthesis of conjugated polyelectrolytes (CPEs), specifically poly(3-thiophene acetic acid) (PTAA). These CPEs have a unique combination of a hydrophobic backbone and hydrophilic ionic side groups .
  • Methods of Application : The properties of PTAA and its polyelectrolytes were studied using FT-IR, 1H-NMR spectroscopy, and SEM. The thermal stability, fluorescence, and conductivity properties were also investigated .
  • Results or Outcomes : These polymers exhibited fluorescence emissions at about 565 nm, characteristic of the π-conjugated polythiophene. Undoped polymers have better conductivity than previous polymers .

Biosensor Development (Revisited)

  • Scientific Field : Biosensor Development .
  • Summary of the Application : In addition to the previous application mentioned, 3-Thiopheneacetic acid is also used in the development of immuno-sensors, which utilize pathogen-specific antibodies coupled to a transducer as the biological recognition element for detection .
  • Methods of Application : The benefits of the antibody-antigen reaction are well known, including high binding efficiency and specificity of detection. Immuno-sensors have been shown to exhibit faster speed and lower cost compared to standard culture detection methods and DNA-based biorecognition techniques .

Electrochromic and Electronic Devices

  • Scientific Field : Material Science .
  • Summary of the Application : 3-Thiopheneacetic acid is used in the synthesis of conjugated polyelectrolytes (CPEs) for use in electrochromic and electronic devices .
  • Methods of Application : The properties of the CPEs are studied using FT-IR, 1H-NMR spectroscopy, and SEM. The thermal stability, fluorescence, and conductivity properties are also investigated .
  • Results or Outcomes : These polymers exhibited fluorescence emissions at about 565 nm, characteristic of the π-conjugated polythiophene. Undoped polymers have better conductivity than previous polymers .

Sensing Agents

  • Scientific Field : Biochemistry .
  • Summary of the Application : 3-Thiopheneacetic acid is used in the synthesis of water-soluble polythiophene derivatives, which are used as water-soluble sensing agents to detect DNA, protein, small bioanalytes, metal ions, and surfactants .
  • Methods of Application : The working principles of these sensors are based on the changes of UV-Vis and photoluminescence spectra caused by conformational transformations of CPE macromolecules due to their complexation with oppositely charged groups .

Safety And Hazards

3-Thiopheneacetic acid is considered hazardous. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

3-Thiopheneacetic acid has attracted attention as a precursor to functionalized derivatives of polythiophene . It has been used in the development of biosensors .

properties

IUPAC Name

2-thiophen-3-ylacetic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6O2S/c7-6(8)3-5-1-2-9-4-5/h1-2,4H,3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RCNOGGGBSSVMAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

114815-74-6
Record name Poly(3-thiopheneacetic acid)
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URL https://commonchemistry.cas.org/detail?cas_rn=114815-74-6
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DSSTOX Substance ID

DTXSID10219904
Record name 3-Thiopheneacetic acid
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Molecular Weight

142.18 g/mol
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Physical Description

Beige powder; [Sigma-Aldrich MSDS]
Record name 3-Thiopheneacetic acid
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Product Name

3-Thiopheneacetic acid

CAS RN

6964-21-2
Record name 3-Thiopheneacetic acid
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Record name 3-Thiopheneacetic acid
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Record name 3-Thiopheneacetic acid
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Record name 3-thienylacetic acid
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Record name 3-THIOPHENACETIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
848
Citations
MV Roux, M Temprado, R Notario… - The Journal of …, 2007 - ACS Publications
… The purpose of the present work is to study the energetics of the 2- and 3-thiopheneacetic acid methyl esters, whose formula is presented in Figure 1. The approach selected is a …
Number of citations: 36 pubs.acs.org
M Lin, MS Cho, WS Choe, Y Lee - Biosensors and Bioelectronics, 2009 - Elsevier
… The developed sensor comprised a transducer based on a conducting polymer (poly(3-thiopheneacetic acid)) electrode and a probe (tripeptide, Gly–Gly–His) selectively cognitive of …
Number of citations: 75 www.sciencedirect.com
M Aydın, Z Durmus, H Kavas, B Esat, H Sözeri… - Polyhedron, 2011 - Elsevier
Poly(3-thiophene acetic acid)/Fe 3 O 4 nanocomposite is synthesized by the precipitation of Fe 3 O 4 in the presence of poly(3-thiophene acetic acid) (P3TAA). Structural, surface, …
Number of citations: 45 www.sciencedirect.com
H Huang, X Yang - Colloids and Surfaces A: Physicochemical and …, 2005 - Elsevier
… A one-step, size control synthesis of gold nanoparticles under mild conditions by reducing HAuCl 4 with 3-thiopheneacetic acid (TA) was introduced and investigated as a function of TA …
Number of citations: 79 www.sciencedirect.com
ACD Silva, F Moura Filho, MRA Alves, AJ de Menezes… - Synthetic Metals, 2021 - Elsevier
… The chemical modification of the CNC was performed on THF using 3-thiopheneacetic acid (3TAA), 4-dimethylaminopyridine (DMAP) and 1,3-dicyclohexyl carbodiimide (DCC), all …
Number of citations: 4 www.sciencedirect.com
K Thuwachaowsoan, D Chotpattananont… - Materials Science and …, 2007 - Elsevier
… Combining the advantages of the two materials, we propose to combine a conductive polymer, poly(3-thiopheneacetic acid), with a variety of zeolites to be used as selective gas sensors…
Number of citations: 31 www.sciencedirect.com
SK McGraw, E Alocilja, A Senecal, K Senecal - Biosensors, 2013 - mdpi.com
… to develop an electrotextile using a nonwoven polypropylene fiber platform conformally coated in a conductive, functionalized copolymer of polypyrrole and 3-thiopheneacetic acid (…
Number of citations: 2 www.mdpi.com
DJ Liaw, BY Liaw, JP Gong, Y Osada - Synthetic metals, 1999 - Elsevier
… Although the poly(3-thiopheneacetic acid) has attracted … (3-thiopheneacetic acid) is improved via network formation, derived from electro-copolymerization of 3-thiopheneacetic acid with …
Number of citations: 29 www.sciencedirect.com
PN Bartlett, DH Dawson - Journal of Materials Chemistry, 1994 - pubs.rsc.org
… To investigate the electrochemical passivation of poly( 3thiopheneacetic acid) further we examined the electrochemistry of films of the polymer, grown in acetonitrile, in methanol …
Number of citations: 25 pubs.rsc.org
YY Yin, Y Xing, YN Li, JN Wang, T Li… - Inorganic Chemistry …, 2018 - Elsevier
… In this work, a lead containing CP with the formula of [Pb 0.5 (TAA)] n (noted as PbL, HTAA = 3‑thiopheneacetic acid) was obtained under hydrothermal conditions. The PbL CP …
Number of citations: 9 www.sciencedirect.com

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